N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine
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Overview
Description
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine is a complex organic compound that features a nitrothiophene moiety linked to a pyridine ring through an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with N-methyl-2-pyridin-2-ylethanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the nitrothiophene moiety.
Reduction: Amino derivatives of the thiophene ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but lacks the nitrothiophene moiety.
N-(thiophen-2-yl)nicotinamide derivatives: Contains thiophene and pyridine rings but with different functional groups.
(1E,1′E)-N,N′-(ethane-1,2-diyl)bis(1-(5-nitrothiophen-2-yl)methanimine): Another thiophene derivative with potential biological activity.
Uniqueness
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine is unique due to its specific combination of a nitrothiophene moiety and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIYENHRZOIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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